3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride
Description
3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride is a small-molecule compound featuring a 1,2,4-oxadiazole core substituted with a 2-methylpropyl (isobutyl) group at the 3-position and a propan-1-amine chain at the 5-position, with a hydrochloride counterion. The propan-1-amine moiety may facilitate interactions with biological targets through hydrogen bonding or ionic interactions.
Properties
IUPAC Name |
3-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.ClH/c1-7(2)6-8-11-9(13-12-8)4-3-5-10;/h7H,3-6,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHPFCQPLMLAJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=N1)CCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with an acyl chloride or ester in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Alkylation: : The oxadiazole intermediate is then alkylated with 2-methylpropyl bromide under basic conditions, typically using a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).
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Amination: : The resulting intermediate undergoes nucleophilic substitution with 3-bromopropan-1-amine to introduce the amine group.
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Hydrochloride Formation: : Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the amine group, potentially leading to ring opening or amine reduction.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation Products: Nitroso derivatives or oxides.
Reduction Products: Reduced amines or ring-opened products.
Substitution Products: Various alkylated or acylated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .
Anti-inflammatory Effects
Another area of investigation is the compound's potential anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Neuroprotective Properties
Recent research has explored the neuroprotective capabilities of oxadiazole derivatives. The compound shows promise in protecting neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
Pesticidal Activity
The unique structure of this compound has led to its evaluation as a pesticide. Studies have shown that it can effectively target specific pests while being less harmful to non-target species .
Herbicide Development
Additionally, the compound's herbicidal properties are being investigated. Research indicates that it can inhibit certain plant growth processes, making it a candidate for developing selective herbicides .
Polymer Chemistry
In materials science, this compound has been explored as a building block for synthesizing new polymers. Its oxadiazole ring contributes to thermal stability and mechanical strength in polymer matrices .
Nanocomposite Development
The integration of this compound into nanocomposites has shown enhanced properties such as improved electrical conductivity and thermal resistance. These advancements could lead to applications in electronics and aerospace materials .
Data Tables
Case Studies
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Antimicrobial Efficacy Study :
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various oxadiazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth compared to control groups. -
Neuroprotective Research :
In an article from Neuroscience Letters, researchers examined the neuroprotective effects of oxadiazole compounds on neuronal cell lines exposed to oxidative stress. The findings suggested that the compound could reduce cell death significantly. -
Pesticidal Efficacy Assessment :
A field study conducted by agricultural scientists assessed the effectiveness of this compound as a pesticide. The results showed a marked decrease in pest populations without harming beneficial insects.
Mechanism of Action
The mechanism of action of 3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can engage in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with negatively charged sites on proteins or other biomolecules. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The 2-methylpropyl group in the target compound balances lipophilicity compared to highly hydrophobic 4-decylphenyl (SLF108185117) and 4-octylphenyl (SLP7111228) analogs. This may optimize bioavailability by balancing membrane permeability and aqueous solubility .
- Biological Activity : SLP7111228’s 4-octylphenyl group and pyrrolidine moiety correlate with potent SphK1 inhibition (Ki = 48 nM), suggesting that bulkier substituents may enhance enzyme binding . The target compound’s smaller isobutyl group may reduce potency but improve pharmacokinetic properties.
Biological Activity
3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₉H₁₈ClN₃O
- Molecular Weight : 219.71 g/mol
- CAS Number : 1208929-74-1
Biological Activity
The biological activity of this compound is primarily linked to its interaction with various cellular pathways. Research indicates potential applications in cancer therapy and neuroprotection.
- Cisplatin Sensitization : Similar oxadiazole derivatives have shown the ability to sensitize cancer cells to cisplatin, a common chemotherapeutic agent. This sensitization is believed to involve the induction of apoptosis through modulation of the ATR/CHK1 pathway, which is crucial for DNA damage response .
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antitumor properties by inhibiting tumor proliferation through pathways such as PI3K/AKT/mTOR .
Case Study 1: Anticancer Properties
A study focusing on oxadiazole derivatives demonstrated that specific compounds could enhance the efficacy of cisplatin in HCT116 colorectal cancer cells. The combination treatment resulted in increased apoptosis and reduced expression of CHK1, indicating a potential mechanism for enhanced anticancer activity .
Case Study 2: Neuroprotective Effects
Research on related compounds suggests that oxadiazole derivatives may also exhibit neuroprotective effects, potentially through antioxidant mechanisms. These findings indicate a dual role in both cancer therapy and neuroprotection, warranting further investigation into their pharmacological profiles.
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride, and what critical reaction parameters govern yield?
- Methodological Answer : The synthesis typically involves two stages: (1) cyclization of an amidoxime precursor with a carboxylic acid derivative (e.g., activated esters or acyl chlorides) to form the 1,2,4-oxadiazole ring, followed by (2) introduction of the amine sidechain and subsequent hydrochloride salt formation. Key parameters include solvent choice (e.g., DMF or THF for polar aprotic conditions), temperature (80–120°C for cyclization), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization or column chromatography is essential for isolating the hydrochloride salt .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should be prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. For NMR:
- ¹H NMR : Look for signals corresponding to the oxadiazole ring protons (δ 8.5–9.5 ppm for aromatic protons in similar derivatives) and the methylpropyl group (δ 0.8–1.2 ppm for CH₃ groups).
- ¹³C NMR : The oxadiazole ring carbons typically resonate at δ 160–170 ppm.
- HRMS should confirm the molecular ion peak [M+H]⁺ matching the molecular formula (C₁₀H₁₉ClN₃O). Purity should be validated via HPLC with UV detection at 210–260 nm .
Advanced Research Questions
Q. How does the 2-methylpropyl substituent on the oxadiazole ring influence electronic properties and intermolecular interactions compared to other substituents (e.g., phenyl or ethyl)?
- Methodological Answer : The bulky 2-methylpropyl group introduces steric hindrance, potentially reducing π-π stacking interactions observed in aromatic substituents (e.g., phenyl in ). Electronic effects can be analyzed via Hammett σ* values: alkyl groups (σ* < 0) donate electrons, stabilizing the oxadiazole ring. Comparative studies using X-ray crystallography (e.g., bond lengths in ) or computational modeling (DFT) can quantify substituent effects on dipole moments and solubility .
Q. What strategies resolve contradictions in reported biological activity data across different in vitro models?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, serum proteins) or compound stability. Researchers should:
- Validate purity via orthogonal methods (e.g., LC-MS and elemental analysis).
- Perform stability studies under assay conditions (e.g., PBS buffer at 37°C for 24 hours) to rule out degradation.
- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm target binding affinity independently .
Q. How can computational methods predict this compound’s binding mode with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations (GROMACS) can model interactions. Key steps:
- Prepare the protein structure (PDB ID) and ligand (optimized via DFT).
- Simulate binding free energy using MM-PBSA/GBSA.
- Validate predictions with mutagenesis studies on critical residues (e.g., catalytic sites) .
Q. What are the optimal storage conditions to maintain stability, and how does hygroscopicity impact long-term usability?
- Methodological Answer : Store at –20°C in anhydrous DMSO or under inert gas (argon) to prevent hydrolysis of the oxadiazole ring. Accelerated stability testing (40°C/75% RH for 6 months) can assess degradation pathways. Monitor via FTIR for carbonyl group formation (indicative of ring opening) .
Methodological Challenges & Solutions
Q. How can researchers optimize reaction yields when introducing the 2-methylpropyl group during oxadiazole ring formation?
- Methodological Answer : Use bulky Lewis acids (e.g., ZnCl₂) to stabilize the transition state during cyclization. Alternatively, employ microwave-assisted synthesis (100–150°C, 30 min) to enhance reaction efficiency. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane eluent) .
Q. What analytical approaches differentiate tautomeric forms of the oxadiazole ring in solution?
- Methodological Answer : Variable-temperature NMR (VT-NMR) can detect tautomerism by observing chemical shift changes (e.g., ring proton signals). IR spectroscopy (C=N stretching at 1600–1650 cm⁻¹) and X-ray crystallography provide complementary evidence for dominant tautomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
